molecular formula C10H13FN2O4S B2376758 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride CAS No. 2411256-52-3

4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2376758
CAS No.: 2411256-52-3
M. Wt: 276.28
InChI Key: BUSCVSYKPRWHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring, a furan moiety, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and minimize by-products, possibly using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Sulfonamides

    Substitution: Sulfonamides or sulfonates

Scientific Research Applications

4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzyme active sites. This covalent modification can inhibit enzyme activity, making it a valuable tool in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonamide
  • 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonate
  • 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl chloride

Uniqueness

4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides a distinct reactivity profile compared to sulfonamides and sulfonates. This group allows for selective covalent modification of proteins, making it particularly useful in biochemical applications .

Properties

IUPAC Name

4-[2-(furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4S/c11-18(15,16)13-4-2-12(3-5-13)10(14)7-9-1-6-17-8-9/h1,6,8H,2-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSCVSYKPRWHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=COC=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.